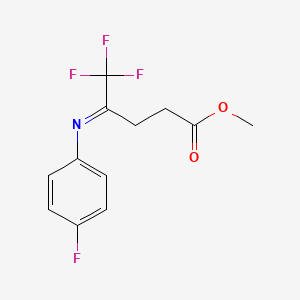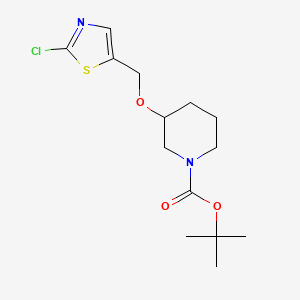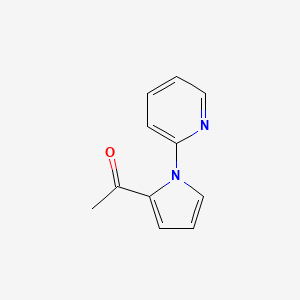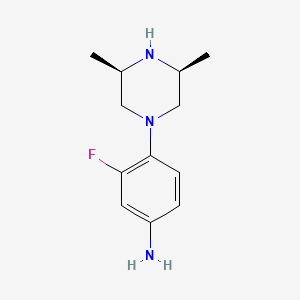
Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate is a chemical compound with the molecular formula C12H11F4NO2 and a molecular weight of 277.215 g/mol . This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate typically involves the reaction of 4-fluoroaniline with methyl 5,5,5-trifluoro-4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5,5-trifluoro-4-nitropentanoate: Similar in structure but contains a nitro group instead of an imino group.
Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pentanoate: Contains an amino group instead of an imino group.
Uniqueness
Methyl 5,5,5-trifluoro-4-(4-fluorophenylimino)pentaneate is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H11F4NO2 |
|---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(4-fluorophenyl)iminopentanoate |
InChI |
InChI=1S/C12H11F4NO2/c1-19-11(18)7-6-10(12(14,15)16)17-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
XDFYKSQGDDRUFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=NC1=CC=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)









